7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound is a complex organic molecule that includes a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The specific compound you’re asking about seems to have additional functional groups attached to the benzofuran core, including an acetyl group and a spirocyclic structure .
Molecular Structure Analysis
The benzofuran moiety is a fused ring structure that includes a benzene ring and a furan ring . The trimethyl groups suggest that there are three methyl groups attached to the benzofuran core .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Benzofurans are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could influence its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-12-7-13(2)17-15(9-25-18(17)14(12)3)8-16(23)22-6-4-5-20(11-22)10-21-19(24)26-20/h7,9H,4-6,8,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYDZHJMKIKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N3CCCC4(C3)CNC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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